molecular formula C21H25NO5S B4584328 PROPAN-2-YL 2-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE

PROPAN-2-YL 2-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE

Cat. No.: B4584328
M. Wt: 403.5 g/mol
InChI Key: AMWYHUGRJWAHFG-UHFFFAOYSA-N
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Description

PROPAN-2-YL 2-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a cyclopenta[b]thiophene core. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of methoxyphenyl and acetamido groups suggests potential biological activity, making it a compound of interest for further research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 2-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the cyclopenta[b]thiophene core. This can be achieved through various cyclization reactions, such as the Paal-Knorr synthesis or the Gewald reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for key transformations. The scalability of the synthesis would also be a critical factor in industrial production.

Chemical Reactions Analysis

Types of Reactions

PROPAN-2-YL 2-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the ester group would yield the corresponding alcohol .

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology

In biology, the compound’s potential biological activity makes it a candidate for drug development. The presence of the acetamido group suggests it could interact with biological targets, potentially leading to the development of new pharmaceuticals .

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Its structure suggests it could have anti-inflammatory or anticancer properties, making it a compound of interest for further pharmacological studies .

Industry

In industry, the compound could be used in the development of new materials. Its unique structure could make it useful in the design of organic semiconductors or other advanced materials .

Mechanism of Action

The mechanism of action of PROPAN-2-YL 2-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE likely involves interaction with specific molecular targets. The acetamido group could form hydrogen bonds with biological macromolecules, while the methoxyphenyl group could participate in π-π interactions. These interactions could modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

propan-2-yl 2-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5S/c1-12(2)27-21(24)19-14-6-5-7-17(14)28-20(19)22-18(23)11-13-8-9-15(25-3)16(10-13)26-4/h8-10,12H,5-7,11H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWYHUGRJWAHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(SC2=C1CCC2)NC(=O)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PROPAN-2-YL 2-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
PROPAN-2-YL 2-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
PROPAN-2-YL 2-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
PROPAN-2-YL 2-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
PROPAN-2-YL 2-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
PROPAN-2-YL 2-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE

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